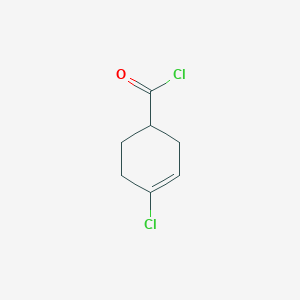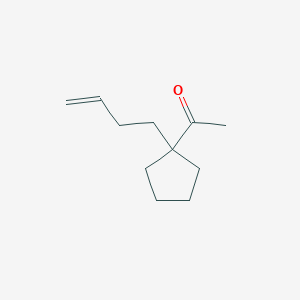
1-(3-Butenyl)-1-acetylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Butenyl)-1-acetylcyclopentane, commonly known as BAC, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a cyclopentane derivative that has a butenyl and acetyl group attached to it. BAC has been found to have various biochemical and physiological effects, making it an interesting compound for researchers to study.
Wirkmechanismus
The mechanism of action of BAC is not fully understood. However, it has been hypothesized that BAC exerts its cytotoxic effects on cancer cells by inducing apoptosis, or programmed cell death. BAC has also been found to inhibit the activity of certain enzymes involved in inflammation, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects:
BAC has been found to have various biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, BAC has been found to have antiviral and antibacterial effects. BAC has also been found to have antioxidant effects, which may make it a potential candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BAC in lab experiments is its relatively simple synthesis method. Additionally, BAC has been found to have low toxicity and is stable under normal laboratory conditions. However, a limitation of using BAC in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on BAC. One area of research could be to further investigate the mechanism of action of BAC, particularly with regards to its cytotoxic effects on cancer cells. Additionally, further research could be done to explore the potential applications of BAC in the treatment of inflammatory diseases and oxidative stress-related diseases. Finally, research could be done to develop more efficient synthesis methods for BAC, which could make it more accessible for use in scientific research.
Synthesemethoden
BAC can be synthesized through a multistep process starting with the reaction of cyclopentanone with ethyl acetoacetate. The product of this reaction is then reacted with allyl bromide to form 1-(3-butenyl)cyclopentanone. Finally, this compound is acetylated using acetic anhydride to form 1-(3-butenyl)-1-acetylcyclopentane.
Wissenschaftliche Forschungsanwendungen
BAC has been studied for its potential applications in scientific research. One area of research where BAC has been studied is in the field of cancer research. BAC has been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, BAC has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
CAS-Nummer |
152090-66-9 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-(1-but-3-enylcyclopentyl)ethanone |
InChI |
InChI=1S/C11H18O/c1-3-4-7-11(10(2)12)8-5-6-9-11/h3H,1,4-9H2,2H3 |
InChI-Schlüssel |
UTPCVPYAOICBAP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCC1)CCC=C |
Kanonische SMILES |
CC(=O)C1(CCCC1)CCC=C |
Synonyme |
Ethanone, 1-[1-(3-butenyl)cyclopentyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



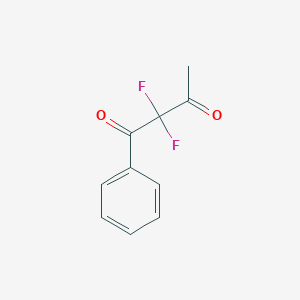
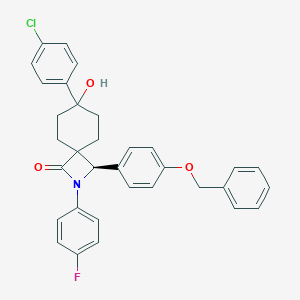
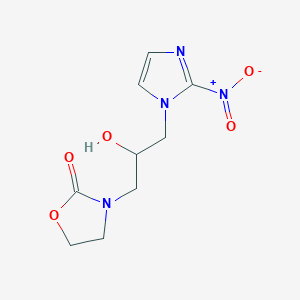
![(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione](/img/structure/B138771.png)
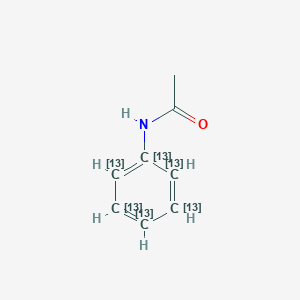
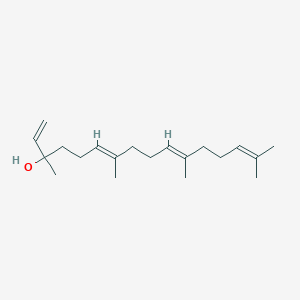
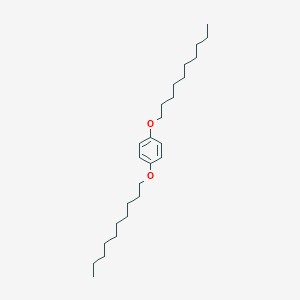
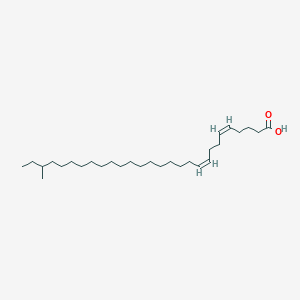
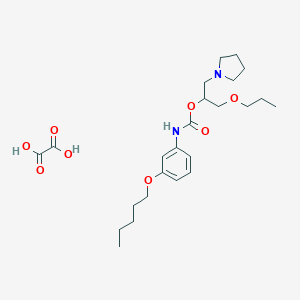
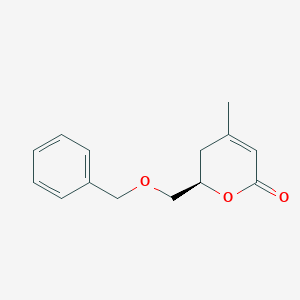
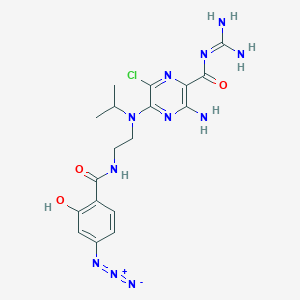
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
![Ethyl (2E)-[4-hydroxy-1-(triphenylmethyl)piperidin-3-ylidene]acetate](/img/structure/B138796.png)
